molecular formula C11H11BrINO B1381469 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide CAS No. 1870970-61-8

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Cat. No.: B1381469
CAS No.: 1870970-61-8
M. Wt: 380.02 g/mol
InChI Key: PHRPBNYVGXSUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound has additional substituents: a bromine atom at the 2nd position, an iodine atom at the 5th position, and a cyclopropylmethyl group attached to the nitrogen atom of the amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, the amide functional group, and the halogen atoms (bromine and iodine) attached to the benzene ring . The cyclopropylmethyl group attached to the nitrogen atom of the amide group would add additional complexity to the structure .


Chemical Reactions Analysis

Benzamides, including this compound, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . The bromine and iodine atoms on the benzene ring make it more reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the benzene ring, the amide group, and the halogen atoms would likely make it relatively polar . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis of Novel Nitrogen-Containing Heterocyclic Compounds

One significant application of halogenated aniline derivatives like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is in the synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. These compounds undergo palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to afford alkynylated aniline derivatives. These derivatives are then subjected to palladium chloride-mediated heteroannulation to yield novel indole and pyrroloquinazolinone derivatives, which are important for their potential biological activities (M. M. Mmonwa & M. Mphahlele, 2016).

PET Radioligands for Dopamine D2 Receptors

Another application is the development of PET radioligands targeting low densities of dopamine D2 receptors. The compound (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, with pico-molar in vitro binding affinity to the D(2) receptor, has been studied for its binding characteristics in post-mortem human brain autoradiography and PET in cynomolgus monkeys. It exhibited high brain uptake and clear visibility in extrastriatal low-density D(2)-receptor regions, indicating its potential as a radioligand for imaging D(2) receptors (A. Airaksinen et al., 2008).

Antagonist Benzamide Derivatives

The compound is also used in the synthesis of non-peptide small molecular antagonist benzamide derivatives, highlighting its versatility in developing novel compounds with potential biological activities. These derivatives show promise as CCR5 antagonists, indicating potential applications in the treatment of conditions such as HIV (H. Bi, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with halogen atoms (like bromine and iodine) need to be handled with care as they can be hazardous .

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRPBNYVGXSUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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